[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine
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Overview
Description
[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Final Assembly: The final step involves coupling the triazole ring with the nitroethenamine moiety under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine involves its interaction with specific molecular targets. The triazole ring and nitro group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cresols: Aromatic compounds with a hydroxyl group and a methyl group on the benzene ring.
Triazole Derivatives: Compounds containing a triazole ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine is unique due to its combination of a triazole ring, nitro group, and trifluoromethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N5O2/c1-15(2)5(9)4(17(18)19)6-13-14-7(16(6)3)8(10,11)12/h1-3H3/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSDXPREAVOJON-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)C(=C(N(C)C)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1C(F)(F)F)/C(=C(/N(C)C)\Cl)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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